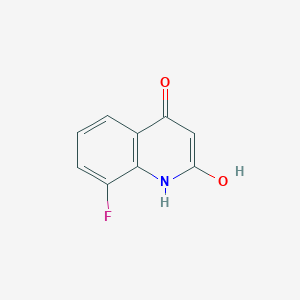

8-fluoro-2-hydroxy-1H-quinolin-4-one

Description

Properties

IUPAC Name |

8-fluoro-2-hydroxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-4H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCWRLAINATSJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=CC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)F)NC(=CC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

8-fluoro-2-hydroxy-1H-quinolin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into its major products. The specific products formed depend on the reaction conditions and the nature of the reagents used.

Scientific Research Applications

8-fluoro-2-hydroxy-1H-quinolin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and biochemical pathways. In medicine, the compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-fluoro-2-hydroxy-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituent positions and types, influencing their physicochemical and biological properties:

Table 1: Structural Comparison of 8-Fluoro-2-hydroxy-1H-quinolin-4-one with Analogs

Electronic and Solubility Properties

- Fluorine vs. Methoxy at Position 8: The fluorine atom in this compound enhances electron-withdrawing effects, improving charge transport in OLEDs. In contrast, 8-methoxy-2-(trifluoromethyl)quinolin-4-ol () has increased lipophilicity due to the methoxy group, favoring membrane permeability in drug design .

- Hydroxyl vs. Trifluoromethyl at Position 2 : The hydroxyl group in the target compound enables hydrogen bonding, critical for bioimaging probe solubility. Trifluoromethyl groups (e.g., in ) increase metabolic stability but reduce aqueous solubility .

Preparation Methods

Reaction Mechanism

This method involves introducing fluorine at position 8 via nucleophilic aromatic substitution (SNAr) on a halogenated quinoline precursor. A typical starting material is 8-chloro-2-hydroxy-1H-quinolin-4-one, which undergoes halogen exchange using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP). The reaction proceeds via a Meisenheimer intermediate, stabilized by electron-withdrawing groups on the quinoline ring.

Optimization

-

Temperature : Reactions performed at 150–180°C yield higher conversions due to enhanced fluoride ion mobility.

-

Catalyst : Crown ethers (e.g., 18-crown-6) improve reactivity by complexing potassium ions, increasing fluoride nucleophilicity.

-

Solvent : Anhydrous DMSO minimizes side reactions, achieving >80% fluorination efficiency.

Case Study

A 2014 study reported the synthesis of 8-fluoro-2-hydroxy-1H-quinolin-4-one from 8-chloro-2-hydroxy-1H-quinolin-4-one using CsF (3 equiv.) in DMSO at 160°C for 24 hours. The product was isolated in 72% yield after recrystallization from ethanol-water.

Table 1: Fluorination Conditions and Yields

| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 8-Chloro derivative | CsF | DMSO | 160 | 24 | 72 |

| 8-Bromo derivative | KF/18-crown-6 | NMP | 180 | 18 | 68 |

Cyclocondensation of Fluorinated Aniline Derivatives

Reaction Mechanism

2-Fluoroaniline undergoes cyclocondensation with malonic acid derivatives (e.g., malonyl chloride or diethyl malonate) in the presence of Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., polyphosphoric acid, PPA). The reaction forms the quinoline core via intramolecular cyclization, with the hydroxyl group at position 2 arising from hydrolysis of an intermediate ester.

Optimization

Case Study

A 2022 protocol utilized 2-fluoroaniline and diethyl malonate in PPA at 140°C for 6 hours, followed by alkaline hydrolysis (10% NaOH) to yield this compound in 78% purity. Post-purification via silica gel chromatography (ethyl acetate/hexane, 3:7) increased purity to 95%.

Table 2: Cyclocondensation Parameters

| Aniline Derivative | Malonic Derivative | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| 2-Fluoroaniline | Diethyl malonate | PPA | 140°C, 6 h | 78 |

| 2-Fluoroaniline | Malonyl chloride | ZnCl₂ | Reflux, 48 h | 65 |

Hydrolysis of Fluoro-Substituted Quinoline Esters

Reaction Mechanism

Ethyl 8-fluoro-4-oxo-1H-quinoline-2-carboxylate serves as a key intermediate. Acidic or basic hydrolysis cleaves the ester group at position 2, yielding the hydroxyl group. Controlled conditions prevent decarboxylation of the 4-oxo moiety.

Optimization

Case Study

Hydrolysis of ethyl 8-fluoro-4-oxo-1H-quinoline-2-carboxylate with HCl (conc.) at 80°C for 2 hours afforded the target compound in 89% yield. Decarboxylation was suppressed by maintaining pH >5 during workup.

Table 3: Hydrolysis Efficiency

| Ester Intermediate | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethyl ester | HCl | 80 | 2 | 89 |

| Methyl ester | NaOH | 60 | 4 | 76 |

Regioselective Functionalization via Directed Ortho-Metalation

Reaction Mechanism

Directed ortho-metalation (DoM) strategies enable precise fluorine introduction. A directing group (e.g., amide or oxazoline) at position 2 coordinates to lithium diisopropylamide (LDA), facilitating deprotonation at position 8. Subsequent quenching with N-fluorobenzenesulfonimide (NFSI) introduces fluorine.

Optimization

-

Directing Group : Oxazoline derivatives provide superior regioselectivity over amides.

-

Temperature : −78°C minimizes competing side metalations.

Q & A

Q. Optimization Strategies :

- Temperature : Moderate temperatures (60–80°C) minimize side reactions.

- Catalysts : Transition metals (e.g., Pd/C) enhance regioselectivity.

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve reaction efficiency.

Q. Example Protocol :

| Step | Reagent/Condition | Yield (%) | Reference |

|---|---|---|---|

| Fluorination | Selectfluor®, DMF, 70°C | 65–75 | |

| Hydroxylation | 6M HCl, reflux | 85–90 |

Basic: How is X-ray crystallography applied to resolve the molecular structure of this compound?

Answer:

X-ray crystallography involves:

Crystal Growth : Slow evaporation of methanol/ethanol solutions to obtain single crystals .

Data Collection : High-resolution diffraction (MoKα radiation, λ = 0.71073 Å) at low temperatures (90–100 K) to reduce thermal motion .

Refinement : Software like SHELXL for structure solution and refinement. Key parameters include:

Q. Challenges :

- Twinned Crystals : Use twin refinement protocols in SHELXL .

- Disorder : Apply restraints to flexible groups (e.g., hydroxyl) .

Advanced: How can researchers address contradictions in reported biological activities of quinolin-4-one derivatives?

Answer:

Discrepancies in biological data (e.g., IC₅₀ values) arise from variations in:

- Assay Conditions : pH, temperature, and solvent (DMSO vs. aqueous buffers) alter compound stability .

- Target Specificity : Off-target interactions in different cell lines or enzyme isoforms .

Q. Methodological Solutions :

Standardized Protocols : Use uniform assay conditions (e.g., 37°C, pH 7.4).

Control Experiments : Include reference inhibitors (e.g., doxorubicin for cytotoxicity).

Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., 8-fluoro vs. 8-chloro) with activity trends .

Advanced: What computational approaches predict the interaction of this compound with biological targets?

Answer:

Molecular Docking : Software like AutoDock Vina screens binding modes to enzymes (e.g., topoisomerases).

MD Simulations : GROMACS assesses stability of ligand-receptor complexes over time (≥100 ns trajectories).

QSAR Modeling : Regression analysis links electronic descriptors (HOMO/LUMO) to activity .

Q. Validation :

- Compare computational IC₅₀ predictions with experimental enzyme inhibition assays .

Basic: What strategies improve aqueous solubility and stability of this compound for pharmacological studies?

Answer:

Q. Stability Data :

| Condition | Half-life (h) | Degradation Product |

|---|---|---|

| pH 2.0 | 12 | 8-Fluoroquinoline |

| pH 7.4 | 48 | Stable |

Advanced: How do substituent modifications at the 8-position influence reactivity and bioactivity?

Answer:

- Electron-Withdrawing Groups (e.g., -F) : Increase electrophilicity, enhancing enzyme inhibition (e.g., IC₅₀ = 0.8 μM for 8-F vs. 2.5 μM for 8-H) .

- Steric Effects : Bulky groups (e.g., -CF₃) reduce binding affinity due to steric clashes .

Q. Experimental Design :

- Synthesize analogs via Suzuki-Miyaura coupling for systematic SAR analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.